5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide

Catalog No.
S14139882
CAS No.
M.F
C18H18N6O5
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2...

Product Name

5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide

IUPAC Name

5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide

Molecular Formula

C18H18N6O5

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C18H18N6O5/c19-23-20-9-2-1-6-13(25)21-11-5-3-4-10-15(11)18(29)24(17(10)28)12-7-8-14(26)22-16(12)27/h3-5,12H,1-2,6-9H2,(H,21,25)(H,22,26,27)

InChI Key

SOSWCJUZICQHGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCN=[N+]=[N-]

5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide is a complex organic compound characterized by its azido group and a unique structural framework that includes a piperidine derivative and an isoindole moiety. The compound features a pentanamide chain attached to a 5-azido group, which enhances its reactivity in various chemical transformations. The presence of the 2,6-dioxopiperidinyl group contributes to its potential biological activity and interaction with biomolecules.

Due to the presence of the azide functional group. Common reactions include:

  • Click Chemistry: The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the formation of triazole derivatives.
  • Nucleophilic Substitution: The azide can be displaced in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
  • Reduction Reactions: The azide can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The biological activity of 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide is primarily attributed to its structural similarity to known bioactive compounds. Its potential activities may include:

  • Anticancer Properties: Similar compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Activity: The azido group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to antibacterial effects.
  • Neuroprotective Effects: The piperidine structure is often associated with neuroprotective activities, suggesting possible applications in neurodegenerative diseases.

The synthesis of 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide typically involves:

  • Diazotization: Starting from an amine precursor (e.g., 5-amino derivatives), diazotization is performed using sodium nitrite in acidic conditions.
  • Azidation: The resulting diazonium salt is treated with sodium azide to introduce the azido group.
  • Formation of Amide Linkage: The final step involves coupling the azido compound with a suitable pentanoic acid or derivative to form the amide bond.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Material Science: Utilized in the synthesis of functionalized polymers or materials with specific properties due to its reactive azido group.
  • Bioconjugation: Employed in bioconjugation techniques for labeling biomolecules or creating drug delivery systems.

Interaction studies involving 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide focus on its binding affinity and mechanism of action with various biological targets:

  • Protein Binding Studies: Investigating how the compound interacts with specific proteins involved in disease pathways.
  • Cellular Uptake: Assessing how effectively the compound enters cells and its subsequent biological effects.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by this compound through enzyme inhibition or modulation.

Several compounds share structural similarities with 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole]Contains an amino group instead of an azido groupPotentially lower reactivity but may exhibit similar biological activity
5-bromo-N-[2-(2,6-dioxopiperidin-3-y)]pentanamideBromine substitution at position 5Increased lipophilicity and altered pharmacokinetics
17-Azido-N-(2-(2,6-dioxopiperidinyl)-1,3-dioxoisoindolin)Longer carbon chain and different substitution patternMay exhibit different biological activity due to structural changes

The uniqueness of 5-azido-N-[2-(2,6-dioxopiperidin-3-y)-1,3-dioxoisoindol] lies in its specific combination of azide functionality and piperidine structure that may impart distinct reactivity and biological properties not found in these similar compounds.

Core Isoindol-Dione Scaffold Construction

The isoindol-dione moiety is typically synthesized through condensation reactions involving phthalic anhydride derivatives and amine-containing precursors. For example, analogous to the synthesis of thalidomide, the 2,6-dioxopiperidin-3-yl group can be introduced via cyclization of a glutamic acid derivative with a phthalic anhydride analog. In one approach, phthalic anhydride reacts with a piperidine-3-carboxylic acid derivative under reflux in pyridine, forming the isoindol-dione core through sequential nucleophilic acyl substitution and intramolecular cyclization. The reaction is optimized at 115°C for 1.5 hours, achieving yields exceeding 80% after acidification and precipitation.

Azide Introduction and Amidation

The pentanamide-azide side chain is constructed through a multi-step sequence. First, 6-bromohexanoic acid is converted to 6-azidohexanoic acid via nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 85°C. The azido acid is then activated as a N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane. Subsequent coupling of the NHS-activated azidohexanoic acid with the primary amine on the isoindol-dione scaffold proceeds via a phosphoramidation reaction, employing triethylamine as a base in DMF. This step achieves moderate yields (65–75%) and requires purification through silica gel chromatography to remove unreacted reagents.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

StepReagents/ConditionsYield (%)
Isoindol-dione formationPhthalic anhydride, piperidine derivative, pyridine, 115°C86
Azide synthesis6-Bromohexanoic acid, NaN3, DMF, 85°C80
NHS ester activationDCC, NHS, DCM, rt90
AmidationNHS-azidohexanoate, Et3N, DMF, rt65

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

398.13386770 g/mol

Monoisotopic Mass

398.13386770 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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